2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with an indole core, a benzyl group, a thioether linkage, and a piperidine ring
Scientific Research Applications
2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Thioether Formation: The benzylated indole undergoes a reaction with a thiol compound to form the thioether linkage.
Piperidinylation: Finally, the compound is reacted with piperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole core or the piperidine ring.
Substitution: Various substitution reactions can occur at the benzyl group or the indole core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives and modified piperidine rings.
Substitution: Various substituted indole and benzyl derivatives.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole: Shares the indole core and benzyl group but lacks the thioether and piperidine moieties.
1-(piperidin-1-yl)ethanone: Contains the piperidine ring but lacks the indole core and benzyl group.
2-(1H-indol-3-yl)thioethanone: Has the indole core and thioether linkage but lacks the benzyl group and piperidine ring.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-22(23-13-7-2-8-14-23)17-26-21-16-24(15-18-9-3-1-4-10-18)20-12-6-5-11-19(20)21/h1,3-6,9-12,16H,2,7-8,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZXUANHCGJKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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